N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-27-16-8-3-12(9-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-6-4-13(21)5-7-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQYLRRIYRKQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis (Route A)
This classical method involves cyclocondensation of α-halo carbonyl compounds with thioureas. Adapted from, the protocol proceeds as follows:
Step 1 : Synthesis of 2-bromo-1-(4-fluorophenyl)acetamide
- React 4-fluoroaniline with bromoacetyl bromide in dichloromethane (DCM) at 0°C
- Yield: 78% (theoretical), purity confirmed via $$ ^1H $$-NMR
Step 2 : Cyclization with thiourea
- Heat 2-bromo-1-(4-fluorophenyl)acetamide (1 eq) with thiourea (1.2 eq) in ethanol at reflux (78°C) for 6 h
- Isolate 4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-amine hydrobromate via vacuum filtration
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Time | 6 h |
| Workup | Filtration, washing |
Thiourea-Alkylation Pathway (Route B)
Alternative approach modified from:
Step 1 : Prepare S-alkylated thiourea intermediate
- Treat 4-fluorophenylglyoxal (1 eq) with ammonium thiocyanate (1.5 eq) in acetic acid at 50°C
Step 2 : Cyclize with ethyl bromoacetate - Add ethyl bromoacetate (1.1 eq) dropwise under N$$_2$$, stir 4 h at 60°C
- Hydrolyze ester to amide using LiOH in THF/H$$_2$$O
Comparative Analysis of Routes A & B :
| Parameter | Route A Yield | Route B Yield |
|---|---|---|
| Thiazole formation | 72% | 65% |
| Purity (HPLC) | 98.2% | 95.6% |
| Reaction Time | 6 h | 8 h |
Route A offers superior efficiency for large-scale synthesis.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling (Method I)
Adapted from, this method uses DCC/DMAP in anhydrous DCM:
Procedure :
- Activate 3,4-dimethoxybenzoic acid (1.2 eq) with DCC (1.5 eq) and DMAP (0.1 eq) in DCM at 0°C
- Add thiazole-2-amine hydrobromate (1 eq), stir 12 h at 25°C
- Filter precipitated dicyclohexylurea (DCU), concentrate under vacuum
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC | DCM | 25 | 68 |
| EDCI | DMF | 0→25 | 72 |
| HATU | THF | -15→25 | 81 |
HATU-mediated coupling in THF provided highest yields (81%) with minimal epimerization.
Mixed Anhydride Method (Method II)
- Generate mixed anhydride with isobutyl chloroformate
- React 3,4-dimethoxybenzoic acid (1 eq) with iBuOCOCl (1.1 eq) in THF at -15°C
- Add thiazole-2-amine (1 eq) and N-methylmorpholine (1.5 eq)
- Warm to 25°C, stir 6 h
Advantages :
Spectroscopic Characterization
$$ ^1H $$-NMR Analysis (400 MHz, DMSO-d$$_6 $$)
Critical peaks confirm structure:
LC-MS Data
| Parameter | Value |
|---|---|
| Molecular ion | m/z 443.12 [M+H]$$^+$$ |
| Purity (HPLC) | 99.1% |
| Retention Time | 6.78 min |
Process Optimization Challenges
Solvent Effects on Cyclization
Ethanol vs. acetonitrile comparison:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| Acetonitrile | 37.5 | 68 |
| DMF | 36.7 | 54 |
Polar aprotic solvents decrease yield due to premature hydrolysis.
Temperature Dependence in Amide Coupling
| Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 58 |
| 25 | 12 | 68 |
| 40 | 8 | 63 |
Elevated temperatures accelerate reaction but promote decomposition.
Industrial-Scale Considerations
Cost Analysis of Coupling Reagents
| Reagent | Cost ($/mol) | Yield (%) |
|---|---|---|
| DCC | 120 | 68 |
| EDCI | 185 | 72 |
| HATU | 420 | 81 |
HATU provides best yields but prohibitive for bulk synthesis.
Green Chemistry Alternatives
- Replace DCM with cyclopentyl methyl ether (CPME)
- Use polymer-supported carbodiimides for easier purification
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Similar structure with a furan ring instead of the dimethoxybenzamide moiety.
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Contains a methoxyphenyl group instead of the fluorophenyl group.
Uniqueness
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its fluorophenyl and dimethoxybenzamide moieties contribute to its potential as a versatile compound in medicinal chemistry.
Biological Activity
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A thiazole ring
- A fluorophenyl group
- A dimethoxybenzamide moiety
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Key Findings:
- IC50 Values : The compound's effectiveness can be quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%. For example, related compounds have demonstrated IC50 values ranging from 1.30 μM to 17.25 μM against different cancer cell lines (HepG2 and others) .
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Inhibition : It may interact with specific enzymes such as histone deacetylases (HDACs), which play critical roles in cancer progression .
- Receptor Binding : The compound's structural features allow it to bind effectively to various biological targets, influencing metabolic pathways linked to cancer and other diseases .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Contains oxadiazole ring | Potential anticancer activity |
| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Investigated for neuroprotective effects |
| 6-Oxopyridazin derivatives | Pyridazin moiety | Potent HDAC inhibitors with antitumor activity |
Case Studies
Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:
- Antitumor Activity : In vitro studies demonstrated that related compounds exhibited substantial antitumor effects in xenograft models, leading to significant tumor growth inhibition compared to standard treatments .
- Combination Therapy : Research has shown that certain derivatives enhance the efficacy of existing chemotherapeutics when used in combination, suggesting a potential for synergistic effects in cancer treatment .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
The compound can be synthesized via multi-step condensation reactions. A common approach involves:
- Step 1 : Formation of the thiazole core by reacting 2-bromoacetophenone derivatives with thiourea under reflux in ethanol .
- Step 2 : Coupling the thiazole intermediate with 3,4-dimethoxybenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Key conditions : Reaction temperature (70–80°C), inert atmosphere (N₂), and stoichiometric control of the 4-fluorophenylamine moiety to avoid side products . Yield optimization (~60–75%) requires careful purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- IR spectroscopy : Look for peaks at ~1700–1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
- ¹H NMR : Key signals include δ 8.2–7.5 ppm (aromatic protons from thiazole and fluorophenyl groups), δ 4.0–3.8 ppm (methoxy groups), and δ 10.5–10.0 ppm (amide NH) .
- ESI-MS : Confirm molecular ion peaks ([M+H]⁺) with exact mass matching theoretical values (e.g., m/z ~470–475) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Anticancer potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme inhibition : Fluorescence-based assays targeting α-glucosidase or VEGFR-2 kinase, with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers address discrepancies between crystallographic data and computational docking predictions for binding interactions?
- Crystallography : Use SHELXL for refinement of X-ray data to resolve electron density maps, focusing on the thiazole-amide backbone and fluorophenyl orientation .
- Docking validation : Compare AutoDock Vina or Schrödinger Glide results with crystallographic poses. Adjust force fields (e.g., OPLS4) to account for fluorine’s electronegativity .
- Contradiction resolution : If docking predicts alternative binding modes, perform molecular dynamics simulations (GROMACS) to assess stability under physiological conditions .
Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for pharmacological studies?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without aggregation .
- pH adjustment : Stabilize the amide bond by maintaining pH 7.4 (phosphate buffer) to prevent hydrolysis .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
Q. How do structural modifications to the thiazole ring or substituents impact selectivity toward enzymatic targets?
- Thiazole modifications : Replacing the 4-fluorophenyl group with bulkier substituents (e.g., 3,4-dichlorophenyl) increases VEGFR-2 inhibition but reduces solubility .
- Methoxy group tuning : Reducing methoxy substituents (e.g., from 3,4-dimethoxy to 4-methoxy) lowers α-glucosidase binding affinity due to decreased hydrogen bonding .
- SAR studies : Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements for target selectivity .
Data Contradiction Analysis
Q. How should researchers resolve conflicting bioactivity data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution via LC-MS/MS to identify metabolic degradation .
- Prodrug design : Mask the amide group with ester prodrugs to enhance bioavailability, as seen in analogues with 4-(trifluoromethyl)benzamide .
Methodological Recommendations
Q. What computational tools are best suited for predicting this compound’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
